

A Comparative Guide to the Cross-Species Activity of Rat Proadrenomedullin (1-20)

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Compound of Interest

Compound Name: Proadrenomedullin (1-20) (rat)

Cat. No.: B15139518

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This guide provides an objective comparison of the cross-species activity of rat Proadrenomedullin (1-20), also known as PAMP(1-20), with its orthologs and other alternative peptides. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Proadrenomedullin N-terminal 20 peptide (PAMP) is a bioactive peptide derived from the same precursor as Adrenomedullin (AM). It exhibits a range of physiological activities, including regulation of blood pressure, angiogenesis, and neurotransmission. The C-terminal region of PAMP is highly conserved across mammalian species, suggesting a conservation of its core functions. However, notable differences in receptor binding affinity and biological potency exist between species. Rat PAMP(1-20) has demonstrated higher potency in binding to rat tissue receptors compared to human PAMP, indicating a degree of species-specificity that is critical for the design and interpretation of preclinical studies. PAMP primarily exerts its effects through two receptors: the Mas-related G-protein-coupled receptor member X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3), with distinct downstream signaling cascades.

Peptide Sequence Comparison

The amino acid sequence of PAMP(1-20) shows a high degree of conservation among mammals, particularly in the C-terminal 12 amino acids, which are identical in rats, humans,

and pigs.^[1] This high homology suggests that the core functional domains of the peptide are evolutionarily conserved.

Species	Amino Acid Sequence (1-20)
Rat	ARLDVASEFRKKWKNKWALSR-NH ₂ (presumed) ¹
Human	ARLDVASEFRKKWKNKWALSR-NH ₂ ^[1]
Mouse	AGPDTPSQFRKKWKNKWALSR-NH ₂

¹The full sequence of rat PAMP(1-20) is not readily available in public databases, however, there is 100% cross-reactivity reported between rat and human PAMP antibodies, and the C-terminal 12 amino acids are confirmed to be identical. For the purpose of this guide, the human sequence is used as a proxy for the rat sequence, reflecting the high degree of conservation.

Quantitative Comparison of Biological Activity

This section summarizes the available quantitative data on the receptor binding and functional potency of PAMP from different species.

Receptor Binding Affinity

Studies on rat vascular smooth muscle cells (VSMC) have shown that amidated rat PAMP(1-20) binds with high affinity. Notably, human PAMP is significantly less potent at binding to rat receptors.

Ligand	Receptor/Tissue Source	Kd (nM)	IC50 (nM)	Relative Potency vs. Rat PAMP(1-20)-NH ₂
Rat PAMP(1-20)-NH ₂	Rat VSMC Membranes	35	-	1
Human PAMP(1-20)-NH ₂	Rat VSMC Membranes	-	~700	~1/20th[2]
Rat PAMP(1-20)-OH	Rat VSMC Membranes	-	~700	~1/20th[2]
Rat PAMP(1-19)-NH ₂	Rat VSMC Membranes	-	~350	~1/10th[2]
PAMP	Rat Brain Membranes (Bombesin Receptor)	-	52	N/A

Functional Potency

The functional activity of PAMP has been assessed in various assays. The following table presents available IC₅₀ and EC₅₀ values. Direct comparative data for rat PAMP(1-20) in many of these functional assays is limited in the current literature.

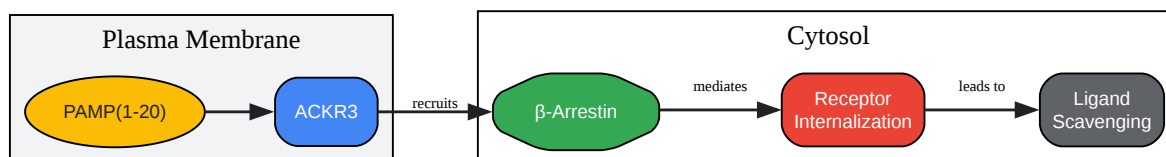
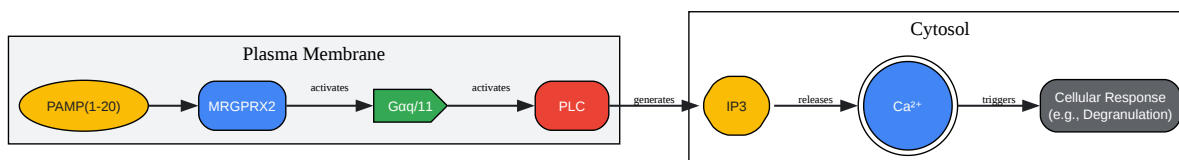
Activity Assayed	Peptide	Species/Cell Line	IC ₅₀ / EC ₅₀ (nM)
Inhibition of Catecholamine Secretion	Human PAMP(1-20)	Rat PC12 cells	IC ₅₀ ≈ 350[1]
Inhibition of Nicotinic Agonist Desensitization	Human PAMP(1-20)	Rat PC12 cells	EC ₅₀ ≈ 270[1]
Inhibition of Aldosterone Production	Rat PAMP	Dispersed rat zona glomerulosa cells	IC ₅₀ ≈ 2.0[3]
β-arrestin-2 Recruitment via ACKR3	PAMP(1-20)	HEK cells	EC ₅₀ > 10,000[4]
β-arrestin-2 Recruitment via ACKR3	PAMP-12	HEK cells	EC ₅₀ = 839[5]
β-arrestin-2 Recruitment via MrgX2	PAMP(1-20)	HEK cells	EC ₅₀ = 6,200[5]
β-arrestin-2 Recruitment via MrgX2	PAMP-12	HEK cells	EC ₅₀ = 785[5]

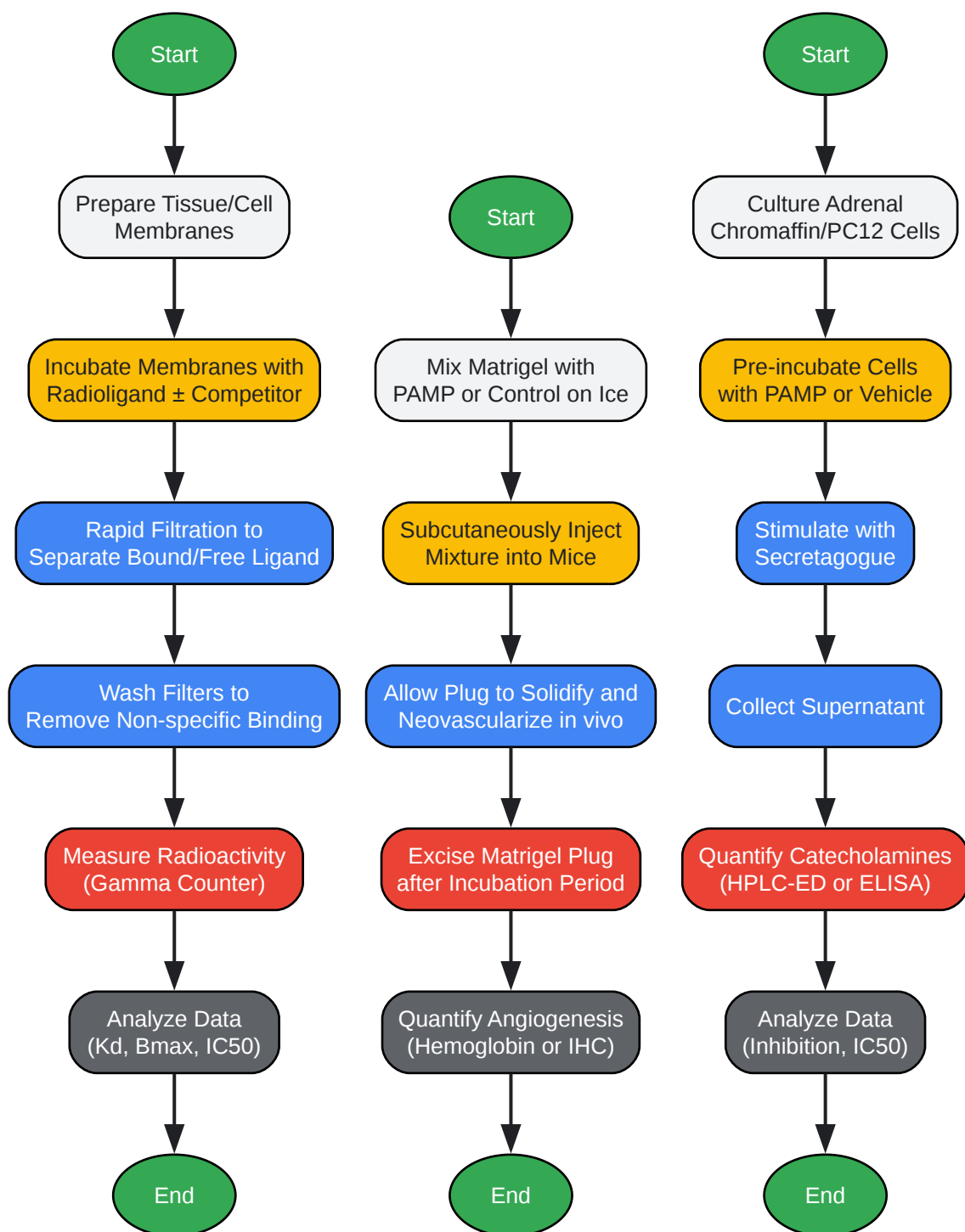
Signaling Pathways

PAMP activates distinct signaling pathways depending on the receptor it engages.

MRGPRX2 Signaling Pathway

Activation of the Mas-related G-protein-coupled receptor X2 (MRGPRX2) by PAMP initiates a canonical G-protein signaling cascade. This pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent cellular responses, such as degranulation in mast cells.





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